![molecular formula C14H14ClN3O B1526204 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea CAS No. 1275694-37-5](/img/structure/B1526204.png)
3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
Descripción general
Descripción
3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, also known as 3-APMU or 3-Aminophenylmethylurea, is an organic compound that has been studied extensively in scientific research for its potential applications in the laboratory. 3-APMU has been used in a variety of experiments, ranging from biochemical and physiological studies to the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Clastogenicity and Sister-Chromatid Exchanges
Nitrosoureas, including compounds related to "3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea," have been studied for their clastogenicity and ability to induce sister-chromatid exchanges in Chinese hamster V79-E cells. These properties are crucial for understanding the mutagenic potential and the underlying mechanisms of action, which can contribute to cancer research and environmental toxicology (Thust, Mendel, Schwarz, & Warzok, 1980).
Anti-Cancer Agents
Symmetrical and non-symmetrical N,N'-diarylureas have shown potential as activators of eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation. This research points to the role of such compounds in developing targeted, non-toxic anti-cancer therapies, highlighting the potential therapeutic applications of urea derivatives (Denoyelle et al., 2012).
Cytokinin Activity in Plant Biology
Urea derivatives, including those structurally related to "3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea," have been explored for their cytokinin activity, which affects cell division and differentiation in plants. This research is significant for agricultural biotechnology, offering pathways to enhance crop yields and stress resistance (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Photodegradation and Environmental Stability
The photodegradation and hydrolysis of substituted ureas, including those similar to the compound of interest, have been studied in environmental contexts. This research helps understand how such compounds degrade in natural water bodies, contributing to environmental pollution control and pesticide management strategies (Gatidou & Iatrou, 2011).
Propiedades
IUPAC Name |
1-[(3-aminophenyl)methyl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-6-1-2-7-13(12)18-14(19)17-9-10-4-3-5-11(16)8-10/h1-8H,9,16H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLMRQOWAZSFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



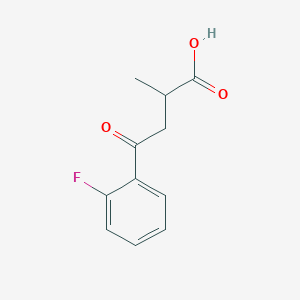
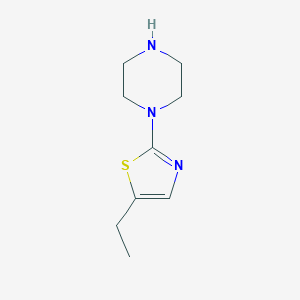
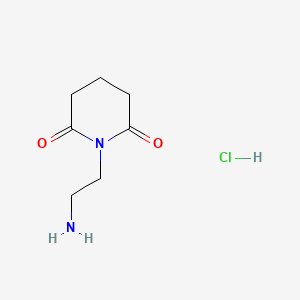
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)

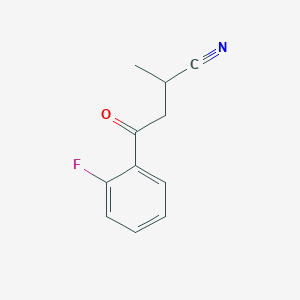
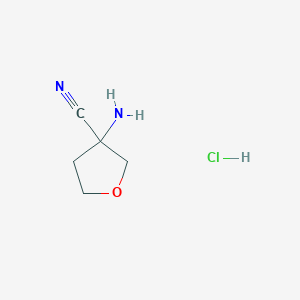
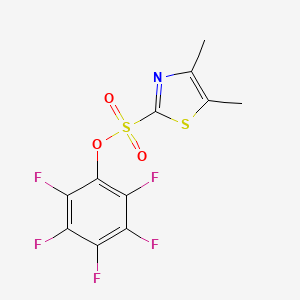
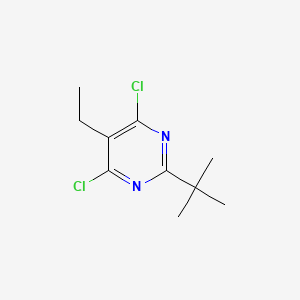
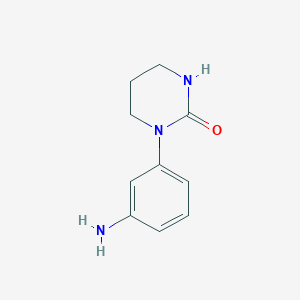
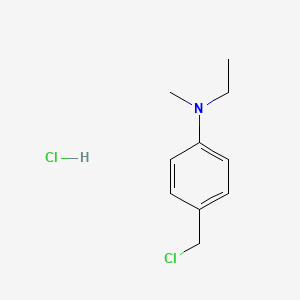
![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride](/img/structure/B1526143.png)
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)